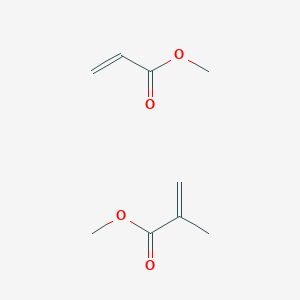

Methyl Acrylate Methyl Methacrylate

Vue d'ensemble

Description

Methyl Acrylate Methyl Methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Coatings and Paints

Methyl methacrylate is extensively utilized in the formulation of coatings and paints due to its excellent weather resistance and durability.

- Architectural Coatings : Used for protecting buildings and structures.

- Automotive Coatings : Provides scratch resistance and gloss retention for vehicle finishes.

- Marine Coatings : Offers protection against harsh marine environments.

| Type of Coating | Properties | Applications |

|---|---|---|

| Architectural | Weather-resistant, durable | Buildings, bridges |

| Automotive | Scratch-resistant, glossy | Cars, trucks |

| Marine | UV-resistant, saltwater resistant | Boats, ships |

Adhesives and Sealants

Methyl methacrylate-based adhesives are known for their strong bonding capabilities and resistance to environmental factors. They are used in various applications including:

- Construction : For bonding materials in building projects.

- Automotive : In the assembly of vehicle parts.

- Medical Devices : For securing components in prosthetics.

Biomedical Applications

Methyl methacrylate is crucial in the medical field, particularly in orthopedic surgery. It is commonly used as bone cement in joint replacement surgeries.

- Bone Cement : Provides stability for implants like hip and knee replacements.

- Prosthetics : Used in the manufacturing of dental prosthetics and hearing aids.

| Biomedical Use | Material | Functionality |

|---|---|---|

| Bone Cement | Methyl methacrylate | Stabilizes implants |

| Dental Prosthetics | PMMA | Forms dentures |

| Hearing Aids | PMMA | Lightweight casing |

Textiles and Fabrics

Methyl methacrylate coatings enhance the properties of textiles by providing water repellency and stain resistance. Applications include:

- Outdoor clothing

- Upholstery fabrics

Electronics

In electronics manufacturing, methyl methacrylate is used for encapsulating delicate components due to its excellent insulation properties.

Industrial Applications

Methyl acrylate is employed in various industrial processes such as:

- Production of PVC impact modifiers

- Formulation of inks for printing processes

- Casting and molding intricate parts

Case Study 1: Use in Bone Cement

A study highlighted the effectiveness of methyl methacrylate as bone cement in total joint replacements. The cement significantly reduces post-operative pain and improves recovery times for patients undergoing hip or knee surgeries . The lifespan of this cement typically ranges around 20 years before requiring revision surgery .

Case Study 2: Acrylic Plastics Production

The production of polymethyl methacrylate has revolutionized industries that require transparent yet durable materials. PMMA is utilized in applications ranging from shatterproof glass to safety glazing . Its high optical clarity makes it suitable for use in lighting displays and outdoor fixtures.

Analyse Des Réactions Chimiques

Homopolymerization

Both MA and MMA undergo free-radical polymerization, but their kinetics differ substantially due to structural variations (MMA has a methyl group on the α-carbon, while MA lacks this substituent).

-

Propagation Rate Coefficients

Theoretical studies using MPWB1K/6-31G(d,p) DFT methods align closely with experimental data for trimeric radical additions, validating chain-length effects in propagation kinetics .

-

Thermal Self-Initiation

MA exhibits spontaneous thermal polymerization via a three-step mechanism:The rate-determining step is intersystem crossing, with an apparent activation energy of for MA .

Copolymerization Kinetics

Acrylate-methacrylate copolymerization shows complex behavior due to differing reactivity ratios ():

| Monomer Pair | (Acrylate) | (Methacrylate) | Temperature (°C) | Source |

|---|---|---|---|---|

| MA – Dodecyl MA | 0.45 | 2.10 | 40 | |

| Butyl Acrylate – MMA | 0.38 | 2.05 | 40 |

-

The terminal model effectively describes composition dependence for MA/MMA systems, but penultimate unit effects (PUE) influence DA (dodecyl acrylate)-containing systems .

-

Copolymerization propagation rates () are strongly affected by the acrylate’s ester group size, with larger groups reducing steric hindrance .

Michael Addition

MA acts as a Michael acceptor, readily reacting with nucleophiles like hydrogen sulfide:

This reaction is base-catalyzed and proceeds via nucleophilic attack at the β-carbon .

Diels-Alder Cycloaddition

MA undergoes [4+2] cycloaddition as a dienophile. Endo transition states dominate due to lower activation energy () compared to exo pathways .

Thermal Decomposition

At elevated temperatures (>200°C), MMA decomposes via unzipping depolymerization, regenerating monomer:

This process is critical for chemical recycling but negligible in MA due to its lower thermal stability .

Propriétés

Numéro CAS |

9011-87-4 |

|---|---|

Formule moléculaire |

C9H14O4 |

Poids moléculaire |

186.2 g/mol |

Nom IUPAC |

methyl 2-methylprop-2-enoate;methyl prop-2-enoate |

InChI |

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-4(5)6-2/h1H2,2-3H3;3H,1H2,2H3 |

Clé InChI |

NXMXPVQZFYYPGD-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC.COC(=O)C=C |

SMILES canonique |

CC(=C)C(=O)OC.COC(=O)C=C |

Key on ui other cas no. |

9011-87-4 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

Dakril 2M methyl acrylate-methyl methacrylate copolyme |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.